molecular formula C12H13BrFNO4 B12220677 (5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone

(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone

Cat. No.: B12220677
M. Wt: 334.14 g/mol
InChI Key: LMIQLLZIXDPKFC-UHFFFAOYSA-N
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Description

(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a 4-bromo-3-fluorophenyl group and a methoxymethoxy methyl group attached to the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-bromo-3-fluorophenyl group: This step involves the use of a halogenation reaction, where a phenyl ring is brominated and fluorinated using reagents such as bromine and fluorine sources.

    Attachment of the methoxymethoxy methyl group: This can be done through an etherification reaction, where a methoxymethyl group is introduced using reagents like methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The oxazolidinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

    Oxidation and reduction reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazolidinone derivatives.

Scientific Research Applications

(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target.

Properties

Molecular Formula

C12H13BrFNO4

Molecular Weight

334.14 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-5-(methoxymethoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13BrFNO4/c1-17-7-18-6-9-5-15(12(16)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3

InChI Key

LMIQLLZIXDPKFC-UHFFFAOYSA-N

Canonical SMILES

COCOCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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